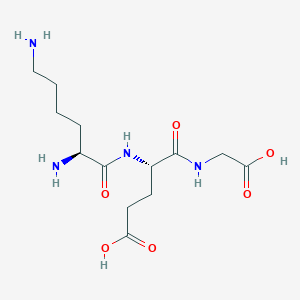

H-Lys-glu-gly-OH

Descripción general

Descripción

H-Lys-glu-gly-OH is a tripeptide composed of the amino acids lysine, glutamic acid, and glycine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-glu-gly-OH typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino groups of lysine and glutamic acid using carbobenzoxy chloride (CbzCl). The protected amino acids are then coupled using the mixed anhydride method to form the peptide bond. The final step involves the removal of the protective groups through hydrogenolysis over a nickel catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Lys-glu-gly-OH can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxides.

Reduction: The peptide bonds can be reduced under specific conditions.

Substitution: The amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while reduction may result in the cleavage of peptide bonds .

Aplicaciones Científicas De Investigación

Biochemical Research

1.1. Peptide Synthesis and Modification

H-Lys-Glu-Gly-OH is utilized in peptide synthesis as a building block. Its incorporation into larger peptide chains can enhance the stability and functionality of the resulting peptides. For instance, studies have demonstrated that specific modifications to peptide sequences can significantly alter their biological activity and stability, making this compound a valuable component in the design of therapeutic peptides .

1.2. Antioxidant Properties

Recent research indicates that peptides containing lysine and glutamic acid exhibit antioxidant properties. This compound has been investigated for its ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases .

Medical Applications

2.1. Therapeutic Potential

The tripeptide this compound has shown promise in therapeutic applications due to its role in modulating immune responses and promoting cellular repair mechanisms. Studies suggest that it may enhance the healing process in tissues by stimulating collagen production and improving cellular communication .

2.2. Drug Delivery Systems

this compound can be integrated into drug delivery systems to enhance the bioavailability of therapeutic agents. Its ability to form stable complexes with various drugs allows for controlled release, which can improve treatment efficacy while minimizing side effects .

Material Science Applications

3.1. Biocompatible Materials

In material science, this compound is explored for creating biocompatible materials that can be used in medical implants and tissue engineering. The peptide's properties facilitate cell adhesion and proliferation, making it suitable for applications in regenerative medicine .

3.2. Smart Biomaterials

Research is ongoing into the use of this compound in smart biomaterials that respond to environmental stimuli (e.g., pH or temperature changes). These materials can be engineered to release drugs or other therapeutic agents when triggered by specific conditions, enhancing their utility in targeted therapy .

Case Studies

Mecanismo De Acción

The mechanism of action of H-Lys-glu-gly-OH involves its interaction with specific molecular targets in the body. The tripeptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may enhance protein metabolism by interacting with enzymes involved in protein synthesis .

Comparación Con Compuestos Similares

Similar Compounds

H-Lys-Lys-Gly-OH: Another tripeptide with similar properties but different amino acid composition.

H-Lys-Ala-Val-Gly-OH: A tetrapeptide with additional amino acids, offering different biological activities.

Uniqueness

H-Lys-glu-gly-OH is unique due to its specific amino acid sequence, which imparts distinct biological and chemical properties. Its combination of lysine, glutamic acid, and glycine makes it particularly interesting for research in protein metabolism and potential therapeutic applications .

Actividad Biológica

H-Lys-glu-gly-OH, a tripeptide composed of lysine, glutamic acid, and glycine, has garnered attention in biological research due to its potential roles in protein metabolism and therapeutic applications. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure:

- Molecular Formula: C₁₁H₁₄N₄O₄

- CAS Number: 57866-06-5

Synthesis Methods:

The synthesis of this compound typically involves:

- Protection of Amino Groups: Using carbobenzoxy chloride (CbzCl) to protect the amino groups of lysine and glutamic acid.

- Coupling: Employing the mixed anhydride method to couple the protected amino acids.

- Deprotection: Removing protective groups through hydrogenolysis over a nickel catalyst.

Industrial production utilizes automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure product purity and efficiency .

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Protein Metabolism:

- The tripeptide plays a crucial role in protein metabolism by interacting with enzymes involved in protein synthesis, potentially enhancing metabolic pathways .

- Antioxidant Activity:

-

Therapeutic Potential:

- This compound is being investigated for its potential therapeutic applications in various medical fields due to its biological activity .

The mechanism of action for this compound involves its interaction with specific molecular targets within the body:

- It may bind to receptors or enzymes, influencing biochemical pathways related to protein metabolism.

- The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction processes, which can further modulate its biological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| H-Lys-Lys-Gly-OH | Lys-Lys-Gly | Similar metabolic roles; potential for enhanced activity |

| H-Lys-Ala-Val-Gly-OH | Lys-Ala-Val-Gly | Broader biological activities due to additional amino acids |

Uniqueness of this compound:

The specific sequence of lysine, glutamic acid, and glycine imparts distinct properties that make it particularly interesting for research in protein metabolism and therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with peptides similar to this compound:

- A study on bis-hydrazones derived from aspartic acid and glutamic acid demonstrated enhanced antioxidant activity when substituents were present on the phenyl ring. This suggests that structural modifications can significantly influence biological activity .

- Molecular docking studies have shown that compounds with similar structures exhibit varying degrees of anti-inflammatory activity, indicating potential pathways for therapeutic development .

Propiedades

IUPAC Name |

(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(22)17-9(4-5-10(18)19)13(23)16-7-11(20)21/h8-9H,1-7,14-15H2,(H,16,23)(H,17,22)(H,18,19)(H,20,21)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMWRRQAKQXDED-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.